molecular formula Ca B1231392 Calcium-41 CAS No. 14092-95-6

Calcium-41

Cat. No. B1231392
Key on ui cas rn: 14092-95-6
M. Wt: 40.962278 g/mol
InChI Key: OYPRJOBELJOOCE-OUBTZVSYSA-N
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Patent
US05650176

Procedure details

Another aspect of the invention includes an injectible paste having a mixture of a reactive amorphous calcium phosphate powder, the amorphous calcium phosphate having a calcium to phosphorous atomic ratio in the range of about 1.55 to 1.70, and alternatively about 1.55 to 1.65, and alternatively 1.55 to 1.6, and reactive vacant sites, and a second calcium phosphate powder, and an amount of water sufficient to provide the desired consistency. The water is buffered to a physiologically acceptable pH. The paste is hardenable at body temperature.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium
Name
phosphorous
Name
calcium phosphate

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2]>O>[Ca:6].[P:1].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2:6].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[Ca+2:6] |f:0.1.2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
calcium
Type
product
Smiles
[Ca]
Name
phosphorous
Type
product
Smiles
[P]
Name
calcium phosphate
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05650176

Procedure details

Another aspect of the invention includes an injectible paste having a mixture of a reactive amorphous calcium phosphate powder, the amorphous calcium phosphate having a calcium to phosphorous atomic ratio in the range of about 1.55 to 1.70, and alternatively about 1.55 to 1.65, and alternatively 1.55 to 1.6, and reactive vacant sites, and a second calcium phosphate powder, and an amount of water sufficient to provide the desired consistency. The water is buffered to a physiologically acceptable pH. The paste is hardenable at body temperature.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium
Name
phosphorous
Name
calcium phosphate

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2]>O>[Ca:6].[P:1].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2:6].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[Ca+2:6] |f:0.1.2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
calcium
Type
product
Smiles
[Ca]
Name
phosphorous
Type
product
Smiles
[P]
Name
calcium phosphate
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05650176

Procedure details

Another aspect of the invention includes an injectible paste having a mixture of a reactive amorphous calcium phosphate powder, the amorphous calcium phosphate having a calcium to phosphorous atomic ratio in the range of about 1.55 to 1.70, and alternatively about 1.55 to 1.65, and alternatively 1.55 to 1.6, and reactive vacant sites, and a second calcium phosphate powder, and an amount of water sufficient to provide the desired consistency. The water is buffered to a physiologically acceptable pH. The paste is hardenable at body temperature.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium
Name
phosphorous
Name
calcium phosphate

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2]>O>[Ca:6].[P:1].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2:6].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[Ca+2:6] |f:0.1.2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
calcium
Type
product
Smiles
[Ca]
Name
phosphorous
Type
product
Smiles
[P]
Name
calcium phosphate
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05650176

Procedure details

Another aspect of the invention includes an injectible paste having a mixture of a reactive amorphous calcium phosphate powder, the amorphous calcium phosphate having a calcium to phosphorous atomic ratio in the range of about 1.55 to 1.70, and alternatively about 1.55 to 1.65, and alternatively 1.55 to 1.6, and reactive vacant sites, and a second calcium phosphate powder, and an amount of water sufficient to provide the desired consistency. The water is buffered to a physiologically acceptable pH. The paste is hardenable at body temperature.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium
Name
phosphorous
Name
calcium phosphate

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2]>O>[Ca:6].[P:1].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2:6].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[Ca+2:6] |f:0.1.2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
calcium
Type
product
Smiles
[Ca]
Name
phosphorous
Type
product
Smiles
[P]
Name
calcium phosphate
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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